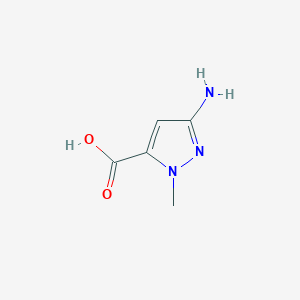

3-amino-1-methyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-amino-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H2,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTYLLQCQDBCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416036 | |

| Record name | 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117860-54-5 | |

| Record name | 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117860-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

An In-depth Technical Guide to 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid CAS Number: 117860-54-5

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to professionals in drug discovery and chemical research. We will delve into its chemical identity, plausible synthetic routes with mechanistic considerations, potential applications derived from its structural features, and essential safety protocols.

This compound belongs to the pyrazole class of heterocycles, which are known for their broad utility in medicinal chemistry. The unique arrangement of an amino group, a carboxylic acid, and an N-methylated pyrazole ring makes this molecule a versatile scaffold for generating diverse chemical entities with potential biological activity.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 117860-54-5[1] |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol |

| Common Synonyms | 3-Amino-1-methyl-5-pyrazolecarboxylic acid |

Predicted Physicochemical & Spectroscopic Profile

While specific experimental data for this exact compound is not widely published, we can infer its properties based on its structure and data from closely related analogues.

-

Physical Form : Expected to be a solid at room temperature, likely a crystalline powder.

-

Solubility : The presence of both an acidic (carboxylic acid) and a basic (amino) group suggests amphoteric character. It is likely soluble in aqueous solutions at appropriate pH and in polar organic solvents like DMSO and methanol.[2]

-

¹H NMR Spectroscopy : The spectrum would be expected to show distinct signals for the N-methyl group (a singlet), the pyrazole ring proton (a singlet), and exchangeable protons from the amino and carboxylic acid groups.

-

¹³C NMR Spectroscopy : Key signals would include those for the carbonyl carbon of the carboxylic acid, the three distinct pyrazole ring carbons, and the N-methyl carbon. Spectroscopic data for similar pyrazole structures can be found in the literature, providing a reference for expected chemical shifts.[3][4]

-

Infrared (IR) Spectroscopy : Characteristic peaks would include C=O stretching for the carboxylic acid, N-H stretching for the amino group, and C=N/C=C stretching from the pyrazole ring.[3][4]

-

Mass Spectrometry (MS) : The molecular ion peak would confirm the molecular weight. Fragmentation patterns would likely involve the loss of CO₂, H₂O, or parts of the pyrazole ring.

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles is a well-established field in organic chemistry.[5] A robust and common method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a vinylogous equivalent) and a hydrazine derivative. For the target molecule, a logical precursor would be a derivative of ethyl 2-cyano-3-oxobutanoate reacting with methylhydrazine.

The choice of methylhydrazine is critical as it directly installs the required N-1 methyl group. The reaction proceeds via an initial nucleophilic attack, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity (determining the position of the methyl group) is a key consideration in this synthesis.

Proposed Synthetic Workflow

The following protocol is a representative, field-proven methodology adapted from established syntheses of similar pyrazole carboxylates.[3][6]

Diagram 1: Proposed Synthetic Workflow

Caption: A two-step synthesis for the target compound.

Experimental Protocol (Hypothetical)

-

Cyclocondensation:

-

To a solution of ethyl 2-cyano-3-oxobutanoate (1 equivalent) in absolute ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

-

Causality: Using a slight excess of methylhydrazine ensures complete consumption of the limiting ketoester. Ethanol is an effective solvent that facilitates the dissolution of both reactants and the subsequent cyclization.

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture and concentrate under reduced pressure to yield the crude ester intermediate, ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate. This intermediate can be purified by column chromatography or used directly in the next step.

-

-

Hydrolysis (Saponification):

-

Dissolve the crude ester in a solution of sodium hydroxide (e.g., 2M aqueous).

-

Heat the mixture (e.g., 60-80 °C) to facilitate the hydrolysis of the ethyl ester to the sodium carboxylate salt.

-

Causality: Base-mediated hydrolysis is an efficient and irreversible method for converting the ester to a carboxylic acid salt.

-

After the reaction is complete (monitored by TLC), cool the solution in an ice bath.

-

-

Acidification and Isolation:

-

Slowly add concentrated hydrochloric acid to the cooled solution to adjust the pH to approximately 3-4.

-

Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid, which is less soluble in water, to precipitate out.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove residual salts and dry under vacuum to yield the final product, this compound.

-

Applications in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The specific functional groups on this compound make it a highly valuable building block for creating libraries of potential drug candidates.

-

Scaffold for Bioactive Molecules: Analogues such as 3-methylpyrazole-5-carboxylic acid are known inhibitors of D-amino acid oxidase (DAO), an enzyme target for neurological disorders.[2] Similarly, 5-amino-1H-pyrazole-3-carboxylic acid is a reagent used to prepare inhibitors of human 15-lipooxygenase-1, relevant to inflammatory diseases.[] This suggests that our target compound is an excellent starting point for developing novel enzyme inhibitors.

-

Vectorial Synthesis: The distinct reactivity of the amino and carboxylic acid groups allows for selective, stepwise derivatization. The amino group can be acylated, alkylated, or used in condensation reactions, while the carboxylic acid can be converted to amides, esters, or other functional groups. This "vectorial complexity" is highly desirable in drug development.

Diagram 2: Chemical Diversification Potential

Caption: Potential derivatization pathways for the title compound.

Safety, Handling, and Storage

-

Hazard Identification : Assumed to be a skin, eye, and respiratory irritant. Avoid inhalation of dust and direct contact with skin and eyes.[9][10]

-

Personal Protective Equipment (PPE) : Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. If handling large quantities or generating dust, use a NIOSH-approved respirator.[8]

-

Handling : Use in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling.[8][11]

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation.[]

-

Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

- Vertex AI Search. Synthesis of 3-Amino-5-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester, hydrochloride[1:1].

- MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- Sigma-Aldrich. 3-{[Cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-5-carboxylic acid.

- Alchem Pharmtech. CAS 117860-54-5 | this compound.

- Fisher Scientific. SAFETY DATA SHEET.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- Fisher Scientific Company. SAFETY DATA SHEET.

- KISHIDA CHEMICAL CO., LTD. 3-methyl-1H-pyrazole-5-carboxylic acid, Safety Data Sheet.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- ChemicalBook. 3-Amino-5-methylpyrazole(31230-17-8) 1H NMR spectrum.

- ChemicalBook. 1H-Pyrazole-3-carboxylicacid,5-amino-,methylester(9CI)(632365-54-9) 1 H NMR.

- BOC Sciences. CAS 124004-31-5 5-Amino-1H-pyrazole-3-carboxylic acid.

- Sigma-Aldrich. 3-Methylpyrazole-5-carboxylic acid 97 402-61-9.

- ChemicalBook. 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9.

- BLD Pharm. 1032334-56-7|3-Amino-1H-pyrazole-5-carboxylic acid hydrochloride.

- CAS Common Chemistry. 3-Amino-5-methylpyrazole.

- Google Patents. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.

- Arkivoc. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.

- NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- Sigma-Aldrich. 3-Amino-5-methylpyrazole 97 31230-17-8.

- DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.

- MDPI. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid.

- ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. kishida.co.jp [kishida.co.jp]

Structure Elucidation of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid: A Multi-Technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Unambiguous Structural Verification

In the realm of pharmaceutical and materials science, the precise molecular structure of a compound is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and the costly failure of developmental pipelines. The subject of this guide, 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid, is a substituted pyrazole—a heterocyclic scaffold of immense interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Its structure, while seemingly simple, presents a classic challenge of isomerism that necessitates a rigorous, multi-faceted analytical strategy to ensure absolute certainty.

This guide eschews a rigid, checklist-style approach. Instead, it presents a logical, causality-driven workflow that a senior scientist would employ, demonstrating how data from orthogonal analytical techniques are synergistically integrated to build an irrefutable case for the correct structure. We will not only describe the protocols but also delve into the why behind each experimental choice, ensuring a self-validating system of inquiry from initial hypothesis to final confirmation.

The Central Challenge: Distinguishing Key Isomers

The synthesis of a substituted pyrazole from asymmetrical precursors can often yield a mixture of isomers. For the target molecule, this compound, the primary analytical objective is to definitively distinguish it from its key regioisomer: 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid .

While other isomers exist (e.g., N-2 methylation), the N-1 methylation is often directed by the synthetic route. The core challenge remains the relative positioning of the amino and carboxylic acid groups. Our analytical workflow is designed specifically to resolve this ambiguity.

Foundational Analysis: Molecular Formula and Functional Group Identification

Before delving into the complex task of mapping the molecular architecture, we must first confirm the fundamental properties: the elemental composition and the constituent functional groups.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the cornerstone of structural elucidation, providing the exact molecular formula. This non-negotiable first step validates the elemental composition, moving our analysis from speculation to fact. Electrospray ionization (ESI) is the preferred technique for a polar, protic molecule like this, capable of forming [M+H]⁺ or [M-H]⁻ ions with ease.

Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an ESI-Time of Flight (TOF) or ESI-Orbitrap mass spectrometer.

-

Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the probability of observing the molecular ion.

-

Analysis: Compare the measured monoisotopic mass to the theoretical mass for the proposed formula, C₅H₇N₃O₂. The deviation should be less than 5 ppm.

Expected Data Summary

| Analysis | Expected Ion | Theoretical Exact Mass |

| Molecular Formula | C₅H₇N₃O₂ | 157.0538 |

| Positive Mode (ESI+) | [M+H]⁺ | 158.0616 |

| Negative Mode (ESI-) | [M-H]⁻ | 156.0461 |

This step provides the first piece of evidence, confirming the correct atoms are present before we determine their arrangement.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups predicted by the molecular formula.[3] For this molecule, the IR spectrum should provide clear evidence of the carboxylic acid and primary amine moieties. The O-H stretch of a carboxylic acid is particularly diagnostic due to its extreme broadness caused by hydrogen-bonding dimers.[3]

Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Expected Characteristic Absorptions

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very Broad, Strong |

| Primary Amine | N-H Stretch | 3300 - 3500 | Two Sharp Bands, Medium |

| Carboxylic Acid | C=O Stretch | ~1710 | Sharp, Strong |

| Pyrazole Ring | C=C / C=N Stretch | 1500 - 1650 | Medium to Strong |

| Primary Amine | N-H Bend | ~1600 | Medium |

The combined HRMS and FT-IR data provide high confidence in the molecular formula and the presence of the correct functional groups. Now, we must determine their connectivity.

Definitive Structure Mapping: 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise covalent framework of a molecule in solution. While ¹H and ¹³C NMR provide essential information on the chemical environment of protons and carbons, it is the two-dimensional (2D) correlation experiments that offer irrefutable proof of connectivity, allowing us to solve the isomeric puzzle.[4]

Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively solubilizes the polar molecule and its exchangeable protons (NH₂ and COOH) are often clearly visible.

-

Data Acquisition: Collect ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a spectrometer operating at 400 MHz or higher.

-

Analysis: Systematically assign all proton and carbon signals and map their correlations.

Predicted NMR Data & Interpretation

¹H and ¹³C NMR Predictions (in DMSO-d₆)

| Assignment | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | Rationale |

| N-CH₃ | ~3.9, s (3H) | ~35 | Methyl group attached to electron-withdrawing nitrogen. |

| Ring H4 | ~6.1, s (1H) | ~95 | Proton on an electron-rich heterocyclic ring. |

| NH₂ | ~5.5, br s (2H) | - | Exchangeable protons of a primary amine. |

| COOH | >12, br s (1H) | - | Highly deshielded, exchangeable proton of a carboxylic acid. |

| C3-NH₂ | - | ~155 | Pyrazole carbon attached to the electron-donating amino group. |

| C5-COOH | - | ~145 | Pyrazole carbon attached to the electron-withdrawing carboxyl group. |

| C=O | - | ~162 | Carboxylic acid carbonyl carbon. |

Note: Chemical shifts are estimates and can vary.

The Decisive Experiment: Heteronuclear Multiple Bond Correlation (HMBC)

Expertise & Experience: The HMBC experiment is the ultimate arbiter for distinguishing the 3-amino-5-carboxy isomer from the 5-amino-3-carboxy isomer. It reveals 2- and 3-bond correlations between protons and carbons, effectively tracing the molecular skeleton. The logic is simple: the protons of the N-methyl group are our anchor. Their long-range correlations to the carbons of the pyrazole ring will unambiguously establish the substitution pattern.

Visualization: HMBC Workflow for Isomer Discrimination

Caption: HMBC correlation logic for structure confirmation.

Trustworthiness through Self-Validation:

-

For our target molecule, This compound , the N-CH₃ protons (δ ~3.9 ppm) will show a strong 3-bond correlation (³J) to the carbon bearing the carboxylic acid, C5 (δ ~145 ppm).

-

Conversely, if the compound were the 5-amino-3-carboxy isomer, the N-CH₃ protons would show a strong ³J correlation to the carbon bearing the amino group.

-

The observation of a clear cross-peak between the N-CH₃ protons and the C5-COOH carbon provides definitive, irrefutable evidence for the proposed structure. Additional correlations, such as from the ring proton H4 to both C3 and C5, further solidify the assignment.[4]

The Gold Standard: Single-Crystal X-ray Crystallography

Expertise & Experience: While the combination of MS and NMR provides a definitive structure, single-crystal X-ray crystallography offers the ultimate visual confirmation. It moves beyond connectivity to provide a precise 3D map of the molecule, including bond lengths, bond angles, and crucial information about intermolecular interactions like hydrogen bonding.[5][6] Obtaining a high-quality crystal is often the rate-limiting step, but the resulting data is unparalleled in its conclusiveness.

Protocol: X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound. Slow evaporation from a mixed solvent system (e.g., ethanol/water or methanol/ethyl acetate) is a common starting point.[7]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding an electron density map that reveals the precise position of each atom.

Expected Outcome: The refined structure would visually confirm the 3-amino, 5-carboxy substitution pattern on the 1-methylpyrazole ring. It would also likely reveal extensive hydrogen bonding networks involving the carboxylic acid proton, the carboxyl oxygen, and the amine protons, dictating the solid-state packing of the molecules.

Integrated Workflow for Structural Elucidation

The power of this scientific approach lies not in any single technique, but in the logical and integrated application of them all. Each step validates the last and builds a progressively more detailed and trustworthy picture of the molecule.

Visualization: Overall Elucidation Workflow

Caption: Integrated workflow for rigorous structure elucidation.

Conclusion

The structure elucidation of this compound is a clear demonstration of the principles of modern analytical chemistry. By progressing logically from molecular formula (HRMS) to functional group identification (FT-IR) and culminating in detailed connectivity mapping (2D NMR), we can confidently distinguish it from its isomers. The HMBC experiment, in particular, serves as the decisive tool for this specific challenge. While X-ray crystallography remains the ultimate confirmation, a carefully executed and interpreted set of spectroscopic data provides a scientifically sound and trustworthy structural assignment, enabling further research and development with confidence.

References

- New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Exploring the Chemical Synthesis and Spectroscopic Characterization of 1H-Pyrazole-4-carbonitrile.

- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

- ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.

- MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- PMC - NIH. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

- PMC. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics.

- NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- ChemicalBook. (n.d.). 3-Amino-5-methylpyrazole(31230-17-8) 1H NMR spectrum.

- PMC - NIH. (n.d.). 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

- PubMed. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates.

- ChemicalBook. (n.d.). 1H-Pyrazole-3-carboxylicacid,5-amino-,methylester(9CI)(632365-54-9) 1H NMR.

- SpectraBase. (n.d.). 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum.

- SpectraBase. (n.d.). 3-{[(3-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylic acid - Optional[1H NMR] - Spectrum.

- (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.

- JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

- MDPI. (n.d.). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix.

- ResearchGate. (2025, August 10). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.

- MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

- MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

- (2024, February 8). Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O.

- KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- (2020, January 17). Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity.

- ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives.

- NCERT. (n.d.). biomolecules chapter 9.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- ResearchGate. (2017, September 5). (PDF) Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity.

- NIST WebBook. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.

- MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- (n.d.). IR Absorption Table.

- ResearchGate. (n.d.). (PDF) 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

- NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. jocpr.com [jocpr.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-amino-1-methyl-1H-pyrazole-5-carboxylic Acid

Abstract: This technical guide provides a comprehensive overview of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 117860-54-5), a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The document details its core molecular properties, with a primary focus on its molecular weight, and delves into its physicochemical characteristics, synthesis, structural verification, and applications in modern drug discovery. This guide is intended for researchers, medicinal chemists, and professionals in drug development who utilize advanced chemical scaffolds.

Core Molecular Properties and Structure

This compound is a substituted pyrazole, a class of heterocyclic compounds widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structure, featuring an amino group, a carboxylic acid, and a methylated pyrazole ring, offers multiple points for chemical modification, making it a versatile synthon for creating diverse compound libraries.

The precise molecular weight and other key identifiers are fundamental for accurate experimental design, stoichiometric calculations, and analytical characterization. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇N₃O₂ | [3][4][5] |

| Molecular Weight | 141.13 g/mol | [3][4][5] |

| CAS Number | 117860-54-5 | [3][4][6] |

| IUPAC Name | This compound | [3] |

| Predicted Density | 1.56±0.1 g/cm³ | [3] |

| Predicted Boiling Point | 419.3±30.0 °C | [3] |

| Melting Point | 240.5-241.5 °C | [3] |

The structural arrangement of the molecule is depicted below.

Caption: 2D structure of this compound.

The Aminopyrazole Scaffold in Medicinal Chemistry

The aminopyrazole moiety is a cornerstone in the design of bioactive molecules.[1] The presence of multiple nitrogen atoms allows for a variety of hydrogen bonding interactions, which are critical for binding to biological targets such as enzymes and receptors.[7] Derivatives of aminopyrazoles have been successfully developed as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][8] Specifically, 5-aminopyrazoles are versatile building blocks for synthesizing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are themselves important pharmacophores.[8][9] The subject molecule, with its carboxylic acid handle, is primed for amide coupling reactions, enabling its integration into larger, more complex drug candidates.

Proposed Synthesis and Verification Workflow

The synthesis of substituted pyrazoles typically involves the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative. For this compound, a plausible and efficient synthesis can be designed based on established chemical principles.

Retrosynthetic Analysis and Proposed Pathway

A logical synthetic route starts from readily available precursors. The reaction of ethyl 2-cyano-3-oxobutanoate with methylhydrazine would yield an aminopyrazole intermediate, which can then be hydrolyzed to the final carboxylic acid. This approach is efficient and provides control over the regiochemistry of the N-methylation.

Caption: Proposed synthesis workflow for the target molecule.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative method based on standard organic synthesis procedures for similar heterocyclic compounds.[10][11]

Step 1: Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-cyano-3-oxobutanoate (1.0 eq) and ethanol (5 mL per mmol of substrate).

-

Begin stirring and add methylhydrazine (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

-

Causality: The elevated temperature is necessary to overcome the activation energy for the cyclization and subsequent dehydration to form the aromatic pyrazole ring. Ethanol is a suitable polar protic solvent that facilitates the dissolution of reactants.

-

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the intermediate ester.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl ester intermediate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (3-5 eq) and heat the mixture to reflux for 2-4 hours.

-

Causality: Saponification (base-catalyzed hydrolysis) of the ester requires stoichiometric amounts of base and is accelerated by heat.

-

-

After cooling the reaction mixture to room temperature, remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution to a pH of ~4-5 with 2M hydrochloric acid. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Structural Elucidation and Quality Control: A Self-Validating System

The identity and purity of the synthesized compound must be rigorously confirmed. This is achieved through a combination of spectroscopic and analytical methods.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms. For the target molecule, one would expect characteristic signals for the N-methyl group, the pyrazole ring proton, and the absence of the ethyl signals from the ester intermediate.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can verify the elemental composition, providing a measured mass that matches the calculated mass (141.128 g/mol ) to within a few parts per million.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. The spectrum should show characteristic stretches for the N-H bonds of the amino group, a broad O-H stretch from the carboxylic acid, and a C=O stretch for the carbonyl group.

Applications and Future Directions

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules for drug discovery.[3] Its bifunctional nature (an amino group for nucleophilic reactions and a carboxylic acid for amide bond formation) makes it an ideal starting point for constructing libraries of compounds aimed at various therapeutic targets.

-

Kinase Inhibitors: The aminopyrazole scaffold is present in numerous kinase inhibitors. This molecule can be elaborated to target specific kinases involved in cancer or inflammatory diseases.[1]

-

Carbonic Anhydrase Inhibitors: Pyrazole carboxylic acids have been investigated as inhibitors of carbonic anhydrase, an enzyme family relevant to conditions like glaucoma and epilepsy.[12]

-

Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (141.13 g/mol ) and rich chemical features, this compound is an excellent candidate for FBDD screening campaigns to identify initial hits against novel protein targets.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

References

-

LookChem. (n.d.). Cas 117860-54-5, 1H-Pyrazole-5-carboxylicacid,3-amino-1-methyl-(9CI). Retrieved from [Link]

-

Lillini, F., et al. (2023). Recent developments in aminopyrazole chemistry. ResearchGate. Retrieved from [Link]

-

Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3698. Retrieved from [Link]

-

Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. Retrieved from [Link]

-

Ismail, M. F., et al. (2022). Recent developments in aminopyrazole chemistry. ResearchGate. Retrieved from [Link]

-

SMLGET. (n.d.). 1H-Pyrazole-5-carboxylic acid, 3-amino-1-methyl-. Retrieved from [Link]

-

Arslan, O., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900. Retrieved from [Link]

-

Al-Zahrani, L. A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Mini reviews in medicinal chemistry, 18(1), 55-77. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

-

Ivanauskas, R., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3804. Retrieved from [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 117860-54-5|this compound|BLD Pharm [bldpharm.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. epubl.ktu.edu [epubl.ktu.edu]

- 12. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-amino-1-methyl-1H-pyrazole-5-carboxylic Acid in Organic Solvents

Foreword

For researchers, scientists, and professionals in drug development, understanding the solubility of a molecule is a cornerstone of successful formulation and application. This guide provides a comprehensive technical overview of the solubility of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound with functionalities pertinent to pharmaceutical and agrochemical research. In the absence of extensive empirical data for this specific molecule, this document leverages established principles of physical organic chemistry and data from structurally analogous compounds to build a predictive framework for its solubility behavior. Furthermore, we provide robust, field-proven methodologies for the experimental determination of its solubility, empowering researchers to generate the precise data required for their work.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of this compound is dictated by the interplay of its constituent functional groups: a pyrazole ring, an amino group, a carboxylic acid, and a methyl group. Each contributes uniquely to the molecule's overall polarity, hydrogen bonding capacity, and crystal lattice energy, which are the primary determinants of its solubility in various organic solvents.

The presence of both a basic amino group and an acidic carboxylic acid group suggests that the molecule can exist as a zwitterion. This dual ionic character significantly increases its polarity, making it more soluble in polar solvents and less soluble in non-polar organic solvents.[1][2][3] The pyrazole ring itself is a polar heterocycle capable of hydrogen bonding.[4] The N-methylation of the pyrazole ring can influence its solubility characteristics.

A foundational understanding of these intramolecular forces is critical for predicting how this compound will interact with a diverse range of organic solvents. The following diagram illustrates the key structural features influencing its solubility.

Caption: Key molecular features governing solubility.

Predictive Solubility Profile in Common Organic Solvents

Based on the structural analysis, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made. The following table summarizes these predictions, which should be confirmed by experimental data.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino and carboxylic acid groups, and can effectively solvate the zwitterionic form. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate | Can act as hydrogen bond acceptors and have high dielectric constants to solvate charged species, but lack donor capabilities. |

| Ethers | THF, Diethyl Ether | Low | Lower polarity and limited hydrogen bonding ability make them poor solvents for highly polar, zwitterionic compounds.[1] |

| Ketones | Acetone, MEK | Low to Moderate | More polar than ethers and can act as hydrogen bond acceptors, but generally not polar enough to overcome the crystal lattice energy of a zwitterion. |

| Esters | Ethyl Acetate | Low | Possess some polarity but are not effective at solvating highly polar, hydrogen-bonding solutes. |

| Halogenated | Dichloromethane, Chloroform | Very Low | While having a dipole moment, they are poor hydrogen bonders and are not effective at solvating zwitterionic species. |

| Non-Polar | Hexane, Toluene | Very Low | "Like dissolves like" principle dictates that a highly polar solute will have minimal solubility in non-polar solvents due to unfavorable intermolecular interactions. |

Experimental Determination of Solubility

To obtain accurate, quantitative solubility data, a systematic experimental approach is essential. The following section details a robust protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (purity >98%)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Calibrated pipettes

-

Syringe filters (0.22 µm)

-

Scintillation vials or other suitable sealed containers

-

A range of organic solvents (HPLC grade or equivalent)

Experimental Workflow: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[5]

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of each organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

For more complete separation, centrifuge the vials.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC).

-

Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC with a calibration curve or UV-Vis spectrophotometry if the compound has a suitable chromophore.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

It is advisable to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Illustrative Quantitative Solubility Data

The following table presents hypothetical quantitative solubility data for this compound at 25 °C to demonstrate how experimental results would be reported. Note: These values are for illustrative purposes only and must be determined experimentally.

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 55.0 | 0.352 |

| Ethanol | 38.5 | 0.247 |

| Dimethyl Sulfoxide (DMSO) | 25.0 | 0.160 |

| Acetonitrile | 8.2 | 0.053 |

| Acetone | 5.5 | 0.035 |

| Ethyl Acetate | 1.1 | 0.007 |

| Dichloromethane | <0.1 | <0.0006 |

| Toluene | <0.1 | <0.0006 |

| Hexane | <0.1 | <0.0006 |

Conclusion and Recommendations

The structural features of this compound, particularly the presence of both amino and carboxylic acid functional groups, strongly suggest a highly polar, zwitterionic character. This leads to a predictable solubility profile characterized by higher solubility in polar protic solvents and significantly lower solubility in non-polar organic solvents.

For drug development and formulation scientists, this predictive framework serves as a valuable starting point for solvent screening. However, it is imperative to validate these predictions with rigorous experimental data. The provided shake-flask protocol offers a reliable method for obtaining accurate thermodynamic solubility values. Further studies investigating the effect of temperature and pH on solubility are also highly recommended to build a comprehensive understanding of this compound's behavior in solution.

References

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

Study.com. (n.d.). Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. [Link]

-

CAS Common Chemistry. (n.d.). 3-Amino-5-methylpyrazole. [Link]

-

Khan, I., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PubMed Central. [Link]

-

Chakraborty, A., & Lahiri, S. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]

-

Pearson. (2024). Explain why amino acids, unlike most amines and carboxylic acids, are insoluble in diethyl ether. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

-

PubChem. (n.d.). Pyrazoles database. [Link]

-

Abraham, M. J., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed Central. [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. [Link]

-

ResearchGate. (2025). Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. [Link]

-

Bergstrom, C. A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

de Oliveira, R. N., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed Central. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

PubChem. (n.d.). 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

-

El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Starr, J. N. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. Explain why amino acids, unlike most amines and carboxylic acids,... | Study Prep in Pearson+ [pearson.com]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. youtube.com [youtube.com]

- 5. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR spectrum of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid

Abstract

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a substituted pyrazole of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple spectral description to offer a detailed predictive analysis grounded in the fundamental principles of NMR spectroscopy. We will explore the causal relationships between the molecule's unique electronic architecture and its spectral features. This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework for spectral prediction and a practical protocol for experimental acquisition and interpretation.

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles are a class of five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. They serve as crucial scaffolds in a vast array of biologically active compounds and functional materials.[1] The specific substitution pattern of this compound, featuring an electron-donating amino group, an N-alkyl group, and an electron-withdrawing carboxylic acid group, creates a unique electronic environment that is directly reflected in its ¹H NMR spectrum. A thorough understanding of this spectrum is paramount for structural verification, purity assessment, and for studying its interactions in various chemical and biological systems.

Molecular Structure and Proton Environments

The key to interpreting the ¹H NMR spectrum lies in identifying the distinct proton environments within the molecule. For this compound, there are four such environments:

-

-COOH: The acidic proton of the carboxylic acid group.

-

-NH₂: The two protons of the amino group.

-

H4: The sole proton directly attached to the pyrazole ring.

-

N-CH₃: The three protons of the N-methyl group.

The interplay of the substituents' electronic effects—the electron-donating nature of the amino group and the electron-withdrawing character of the carboxylic acid—dictates the chemical shift of the H4 ring proton.

Caption: Molecular structure highlighting the four distinct proton environments.

Theoretical ¹H NMR Spectral Prediction

A predictive analysis of the spectrum can be formulated by considering the electronic effects of the substituents on the pyrazole core.

-

N-Methyl (N-CH₃) Protons: The methyl group is attached to a nitrogen atom within the aromatic pyrazole ring. This environment will result in a singlet (no adjacent protons for coupling) with an integration of 3H . Based on data for 1-methylpyrazole, the chemical shift is expected in the range of δ 3.7-4.0 ppm .[2][3]

-

Ring (H4) Proton: This is the only proton on the pyrazole ring, and it will appear as a singlet with an integration of 1H . Its chemical shift is influenced by two opposing effects. The amino group at C3 is a strong electron-donating group, which increases electron density at C4, causing a shielding effect (upfield shift). Conversely, the carboxylic acid at C5 is an electron-withdrawing group, which decreases electron density, causing a deshielding effect (downfield shift). In similar structures like 3-aminopyrazole, the H4 proton appears around δ 5.5-5.8 ppm.[4] The additional electron-withdrawing carboxylic acid group will likely shift this signal further downfield, placing it in the estimated range of δ 6.0-6.5 ppm .

-

Amino (-NH₂) Protons: These protons will typically appear as a broad singlet integrating to 2H . The chemical shift is highly variable due to hydrogen bonding with the solvent and other molecules, as well as proton exchange. In a solvent like DMSO-d₆, this signal could appear in the range of δ 5.0-7.0 ppm .

-

Carboxylic Acid (-COOH) Proton: This acidic proton is highly deshielded and will be observed as a very broad singlet with an integration of 1H . Its signal is often far downfield, typically δ > 10 ppm , and its presence and sharpness are highly dependent on the solvent, concentration, and temperature.

Summary of Predicted Spectral Data

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N-CH₃ | 3.7 - 4.0 | Singlet | 3H | N-alkylation on an aromatic heterocycle. |

| H4 (Ring Proton) | 6.0 - 6.5 | Singlet | 1H | Influenced by electron-donating (-NH₂) and electron-withdrawing (-COOH) groups. |

| -NH₂ | 5.0 - 7.0 | Broad Singlet | 2H | Labile protons subject to exchange and H-bonding. |

| -COOH | > 10 | Broad Singlet | 1H | Highly deshielded acidic proton. |

Standardized Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality, reproducible spectrum, a standardized experimental approach is crucial. The following protocol is recommended.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR spectrum acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as its ability to form hydrogen bonds will slow the exchange of the -NH₂ and -COOH protons, allowing for their observation.[5]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

Set the spectral width to cover a range of 0-15 ppm.

-

Acquire the data using a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to the resulting spectrum.

-

Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.[5]

-

Integrate the signals to determine the relative number of protons for each peak.

-

Spectral Interpretation: A Self-Validating System

The trustworthiness of spectral assignment comes from the convergence of all available data: chemical shift, integration, and multiplicity.

-

Signal 1 (Downfield, >10 ppm): A very broad signal integrating to 1H is unambiguously assigned to the -COOH proton. Its lability and acidic nature place it in this characteristic region.

-

Signal 2 (Mid-field, ~6.0-6.5 ppm): A sharp singlet integrating to 1H is assigned to the H4 proton on the pyrazole ring. Its chemical shift reflects the combined electronic influences of the adjacent substituents.

-

Signal 3 (Mid-field, ~5.0-7.0 ppm): A broad signal integrating to 2H corresponds to the -NH₂ protons. Its broadness is a key identifier, resulting from quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

-

Signal 4 (Upfield, ~3.7-4.0 ppm): A sharp singlet integrating to 3H is confidently assigned to the N-CH₃ protons. This is the only non-exchangeable, three-proton singlet expected in this upfield region.

The consistency between the predicted spectrum and the observed data provides a self-validating confirmation of the molecular structure of this compound.

Conclusion

The ¹H NMR spectrum of this compound is a distinct fingerprint of its molecular structure. It is characterized by four primary signals: a highly deshielded and broad singlet for the carboxylic acid proton, a singlet for the lone aromatic proton on the pyrazole ring, a broad singlet for the amino protons, and a sharp singlet for the N-methyl group. The chemical shifts are governed by the predictable electronic effects of the substituents. This guide provides a robust framework for both predicting and empirically verifying the structure of this and related pyrazole derivatives, serving as an essential tool for chemists in research and development.

References

- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2009). The Chemistry of Functional Groups: The Chemistry of Pyrazoles. John Wiley & Sons, Ltd.

- Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(5), 335-341.

-

Fustero, S., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(5), 423-428. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. Wiley-VCH. Retrieved from [Link]

-

University of California, Los Angeles (UCLA). (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

Sources

A Technical Guide to the ¹³C NMR Spectral Analysis of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. In the absence of a publicly available experimental spectrum, this document leverages established principles of NMR spectroscopy and extensive literature data on substituted pyrazoles to present a detailed prediction and interpretation of the ¹³C chemical shifts. This guide is designed to serve as a valuable resource for researchers in structural elucidation, quality control, and the development of novel therapeutics based on the pyrazole core. We will delve into the electronic effects of the amino, methyl, and carboxylic acid substituents on the pyrazole ring, provide a robust, step-by-step protocol for experimental data acquisition, and present the predicted spectral data in a clear, tabular format.

Introduction: The Significance of the Pyrazole Scaffold and the Role of ¹³C NMR

The pyrazole ring system is a cornerstone in drug discovery, forming the structural basis for a wide array of therapeutic agents. Its prevalence is due to its ability to engage in various biological interactions, its metabolic stability, and the synthetic tractability that allows for diverse functionalization. The specific compound, this compound, incorporates three key functionalities—an amino group, a methyl group, and a carboxylic acid—that can be pivotal for modulating pharmacological activity, solubility, and target binding.

In the characterization of such highly substituted, nitrogen-rich heterocyclic systems, ¹³C NMR spectroscopy is an indispensable tool. It provides a direct window into the electronic environment of each carbon atom within the molecule, offering unambiguous insights into its substitution pattern and structural integrity. The chemical shift of each carbon is exquisitely sensitive to the inductive and resonance effects of its neighboring functional groups, making ¹³C NMR a powerful technique for confirming regiochemistry in synthesis and for identifying potential impurities.[1][2]

This guide will first establish a theoretical framework for predicting the ¹³C NMR spectrum of this compound by dissecting the influence of each substituent on the pyrazole ring. This predictive analysis is grounded in a wealth of literature data on similarly substituted pyrazoles.[2][3][4] Subsequently, a detailed experimental protocol will be outlined to provide a clear and reproducible method for acquiring high-quality ¹³C NMR data for this compound.

Predicted ¹³C NMR Spectrum and In-Depth Analysis

The prediction of ¹³C NMR chemical shifts in substituted pyrazoles is a well-established practice, relying on the additive effects of different functional groups on the parent pyrazole ring.[2][5] The analysis for this compound is as follows:

-

C3 (Carbon bearing the amino group): The amino group is a strong electron-donating group through resonance, which is known to cause a significant upfield shift (lower ppm value) for the carbon it is attached to. We can predict a chemical shift in the range of 150-160 ppm .

-

C4 (Unsubstituted carbon): This carbon is flanked by two quaternary carbons. Its chemical shift will be influenced by the substituents at positions 3 and 5. The electron-donating amino group at C3 and the electron-withdrawing carboxylic acid group at C5 will have competing effects. Typically, the C4 in pyrazoles appears at a relatively high field. A predicted chemical shift in the region of 90-100 ppm is reasonable.

-

C5 (Carbon bearing the carboxylic acid group): The carboxylic acid group is an electron-withdrawing group, which generally leads to a downfield shift (higher ppm value) for the attached carbon. The predicted chemical shift for this carbon is expected to be in the range of 140-150 ppm .

-

N-CH₃ (Methyl carbon): The methyl group attached to the nitrogen atom is expected to have a chemical shift typical for N-methyl groups in heterocyclic systems. A predicted range of 35-45 ppm is appropriate.

-

COOH (Carboxylic acid carbon): The carbonyl carbon of the carboxylic acid group will be the most downfield signal in the spectrum, as is characteristic for this functional group.[6] The predicted chemical shift is in the range of 160-170 ppm .

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale |

| C3 | 155.0 | Attached to electron-donating amino group. |

| C4 | 95.0 | Influenced by adjacent substituents. |

| C5 | 145.0 | Attached to electron-withdrawing carboxylic acid group. |

| N-CH₃ | 40.0 | Typical range for N-methyl in heterocycles. |

| COOH | 165.0 | Characteristic chemical shift for a carboxylic acid carbonyl. |

Visualization of the Molecular Structure and Predicted ¹³C NMR Shifts

Caption: Molecular structure with predicted ¹³C NMR chemical shifts.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, with internal checks to ensure data integrity.

Sample Preparation

-

Weighing: Accurately weigh approximately 15-20 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Selection: Due to the presence of the carboxylic acid and amino groups, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. It is an excellent solvent for polar compounds and its residual solvent peak (δ ≈ 39.5 ppm) does not typically interfere with the signals of interest.

-

Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

-

Homogenization: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution of the sample. Visually inspect the solution to ensure there are no suspended particles.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or zgdc | Standard proton-decoupled ¹³C experiment. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Number of Scans (NS) | 1024 | To achieve a good signal-to-noise ratio. |

| Relaxation Delay (D1) | 2.0 s | Allows for adequate relaxation of quaternary carbons. |

| Acquisition Time (AQ) | 1.0 - 1.5 s | To ensure good digital resolution. |

| Spectral Width (SW) | 200 - 220 ppm | To encompass the full range of expected chemical shifts. |

| Transmitter Frequency Offset (O1P) | Centered at ~100 ppm | To position the spectral window appropriately. |

Data Processing and Analysis

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 1.0 - 2.0 Hz to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at 39.52 ppm.

-

Peak Picking and Integration: Identify all peaks and integrate their areas. While integration is not as quantitative in ¹³C NMR as in ¹H NMR, it can provide qualitative information.

Experimental Workflow Visualization

Caption: Step-by-step workflow for ¹³C NMR data acquisition.

Conclusion

This technical guide has provided a comprehensive, in-depth analysis of the expected ¹³C NMR spectrum of this compound. By leveraging established principles and literature data, we have presented a detailed prediction of the chemical shifts for each carbon atom in the molecule, along with a robust experimental protocol for acquiring this data. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling them to confidently characterize and utilize this important heterocyclic scaffold. The provided methodologies and predictive data are designed to uphold the highest standards of scientific integrity and to facilitate the seamless integration of ¹³C NMR into the drug discovery pipeline.

References

-

López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-687. [Link]

-

Elguero, J., et al. (1976). ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Journal of the Chemical Society, Perkin Transactions 2, (5), 619-623. [Link]

-

Abdel-Wahab, B. F., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 17(8), 9033-9055. [Link]

-

de la Hoz, A., et al. (1995). A Complete Prediction Model of ¹H- and ¹³C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. Magnetic Resonance in Chemistry, 33(7), 543-551. [Link]

-

Khan, M. T. H., et al. (2005). ¹³C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry, 43(10), 847-851. [Link]

-

Al-Masoudi, N. A., et al. (2013). Synthesis and Antimicrobial Evaluation of Some New Organic Tellurium Compounds Based on Pyrazole Derivatives. Molecules, 18(6), 6834-6849. [Link]

-

Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

-

Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(11), 875-881. [Link]

-

Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts. [Link]

- Breitmaier, E., & Voelter, W. (2005).

-

Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

-

University of California, Irvine. (n.d.). ¹³C NMR Chemical Shift Table. [Link]

Sources

The Biological Versatility of Pyrazole Carboxylic Acid Derivatives in Modern Drug Discovery

An In-Depth Technical Guide:

Part 1: Core Principles and Introduction

The Pyrazole Carboxylic Acid Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives, particularly those functionalized with a carboxylic acid group, exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The structural rigidity of the pyrazole core, combined with its capacity for diverse substitutions, allows for precise tuning of its physicochemical properties and target-binding interactions. The carboxylic acid moiety, in particular, often serves as a critical pharmacophore, engaging in key hydrogen bonding or ionic interactions within biological targets. This guide provides an in-depth exploration of the major therapeutic applications of these derivatives, grounded in mechanistic insights and validated experimental protocols, to empower researchers in the rational design of next-generation therapeutics.

Scope of this Guide

This document moves beyond a simple literature review to serve as a practical, technical guide for drug development professionals. It is structured around the three most prominent and therapeutically relevant activities of pyrazole carboxylic acid derivatives: anticancer, anti-inflammatory, and antimicrobial. For each area, we will dissect:

-

Mechanistic Foundations: The "why" behind the activity, exploring the molecular pathways and targets.

-

Structure-Activity Relationships (SAR): The principles guiding chemical optimization.

-

Quantitative Data Summaries: Tabulated in vitro and in vivo data for comparative analysis.

-

Validated Experimental Protocols: Detailed, step-by-step workflows for key assays, enabling both replication and adaptation.

Part 2: Anticancer Activity: Inducing Targeted Cell Death

Mechanistic Landscape: The Apoptotic Cascade

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[3] This is a highly regulated process crucial for eliminating malignant cells without inducing an inflammatory response. Many potent pyrazole compounds trigger the intrinsic apoptotic pathway by modulating the balance of pro- and anti-apoptotic proteins within the cell.[1][4]

Key events often include the generation of intracellular Reactive Oxygen Species (ROS), which creates cellular stress.[5] This stress signal leads to the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while simultaneously downregulating the anti-apoptotic protein Bcl-2.[1][4] The shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c. This event initiates a caspase cascade, activating key executioner enzymes like Caspase-3, which systematically dismantles the cell, leading to its death.[4][5]

Caption: Pyrazole-induced intrinsic apoptotic pathway.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrazole derivatives is highly dependent on the nature and position of substituents.[6][7]

-

Position 1: Substitution with bulky aromatic rings, often containing electron-withdrawing groups, is frequently associated with enhanced cytotoxicity.

-

Position 3 & 5: Disubstitution with different aryl groups is a common strategy. The presence of methoxy (OCH₃) or halogen groups on these phenyl rings can significantly influence activity against specific cell lines.[3]

-

Position 4: The carboxylic acid group or its bioisosteres (amides, hydrazides) is often crucial. Converting the acid to an amide or hydrazide can modulate cell permeability and target engagement.[8] A single pyrazole ring is often insufficient; potent compounds typically contain 2-5 cyclic structures in total.[9]

Quantitative Analysis: In Vitro Cytotoxicity

The efficacy of pyrazole derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit the growth of 50% of a cancer cell population.

Table 1: IC₅₀ Values of Representative Pyrazole Derivatives Against Human Cancer Cell Lines

| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Pyrazole-Isolongifolanone | MCF-7 (Breast) | Apoptosis (Caspase-3, Bax/Bcl-2) | 5.21 | [1] |

| Pyrazolo[1,5-a]pyrimidine | HepG2 (Liver) | CDK2 Inhibition | <23.7 | [1] |

| 1,3,5-Trisubstituted-1H-pyrazole | A549 (Lung) | Bcl-2 Inhibition, Apoptosis | 10-20 (range) | [4] |

| 1,3,5-Trisubstituted-1H-pyrazole | PC-3 (Prostate) | Bcl-2 Inhibition, Apoptosis | 15-25 (range) | [4] |

| Dihydropyrazole Derivative (3f) | MDA-MB-468 (Breast) | ROS Generation, Caspase-3 | 14.97 (24h) | [5] |

| Pyrazolo[3,4-d]pyrimidine | HepG2 (Liver) | Kinase Inhibition | 0.71 |[10] |

Experimental Protocol: In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold-standard colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and proliferation.[11] The choice of this assay is based on its robustness, high throughput, and direct correlation between mitochondrial function and cell health. Living cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT into a purple, insoluble formazan product. The quantity of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[12]

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

This protocol is adapted from established methodologies for screening anticancer compounds.[10][13]

-

Cell Seeding:

-

Harvest cancer cells (e.g., MCF-7, A549) during their logarithmic growth phase.

-

Perform a cell count and assess viability (e.g., using Trypan blue).

-

Seed cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the pyrazole test compound in sterile DMSO.

-